molecular formula C22H20N2O2S B5324273 3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile

3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile

Cat. No. B5324273
M. Wt: 376.5 g/mol
InChI Key: IQRHGAKLITZYIT-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, also known as DETA-NO, is a chemical compound that has gained attention in scientific research due to its potential as a nitric oxide donor. Nitric oxide is a molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. DETA-NO has been synthesized and studied for its potential applications in various fields, including biomedical research, drug development, and material science.

Mechanism of Action

3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile works by releasing nitric oxide, which is a potent signaling molecule that regulates various physiological processes. Nitric oxide activates the enzyme guanylate cyclase, which converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which regulates various downstream signaling pathways. The exact mechanism of action of this compound may vary depending on the specific application and target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress, and inhibit the production of inflammatory cytokines. In vivo studies have shown that it can lower blood pressure, improve vascular function, and reduce the size of tumors in animal models. However, the exact mechanisms underlying these effects are still being investigated.

Advantages and Limitations for Lab Experiments

3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has several advantages and limitations for use in lab experiments. One advantage is its high stability, which allows for long-term storage and easy handling. It also has a high solubility in water and organic solvents, which makes it easy to dissolve and use in various assays. However, one limitation is its potential toxicity, which may require careful handling and disposal. It is also relatively expensive compared to other nitric oxide donors, which may limit its use in some applications.

Future Directions

There are several future directions for research on 3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. One area of interest is its potential as a drug candidate for the treatment of various diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as a precursor for the synthesis of functional materials, such as metal-organic frameworks and nanoparticles. Further studies are needed to optimize its synthesis and explore its potential applications in various fields. Additionally, further studies are needed to elucidate its mechanism of action and its effects on various physiological processes.

Synthesis Methods

3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile can be synthesized through a multistep process that involves the reaction of 2,4-diethoxybenzaldehyde with thiourea to form 2,4-diethoxyphenylthiourea. This intermediate is then reacted with α-bromoacetophenone to form the corresponding chalcone, which is further reacted with ammonium acetate and potassium carbonate to form this compound. The final product can be purified through column chromatography or recrystallization.

Scientific Research Applications

3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been studied for its potential applications in various fields of scientific research. In biomedical research, it has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties. It has also been studied for its potential as a vasodilator, which could be useful in the treatment of cardiovascular diseases such as hypertension and angina. In drug development, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, it has been used as a precursor for the synthesis of various metal-organic frameworks and other functional materials.

properties

IUPAC Name

(Z)-3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-3-25-19-11-10-17(21(13-19)26-4-2)12-18(14-23)22-24-20(15-27-22)16-8-6-5-7-9-16/h5-13,15H,3-4H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRHGAKLITZYIT-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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